![molecular formula C23H18FNO3S B2974817 3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one CAS No. 866725-87-3](/img/structure/B2974817.png)
3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is to selectively acylate 4-methylbenzene-1,3-diamine (also known as 2 ) with benzoic anhydride (also known as 3 ). The challenge lies in achieving monoacylation due to the presence of two amine groups in 2 , leading to parallel and serial by-products. A continuous flow microreactor system has been developed to optimize the reaction conditions, resulting in a yield of 85.7% within 10 minutes .
Physical And Chemical Properties Analysis
Scientific Research Applications
Medical Applications
Benzenesulfonic acid derivatives have been evaluated as competitive inhibitors for various enzymes. For example, they have been studied for their inhibitory activity against human neutrophil elastase (hNE), which is relevant in treating Acute Respiratory Distress Syndrome (ARDS) .
Agricultural Chemicals
These compounds can serve as catalysts in the synthesis of agricultural chemicals, aiding in the production of more effective and potentially less harmful pesticides and fertilizers .
Polyester Production
In the textile industry, benzenesulfonic acid derivatives can be used as a third monomer during polyester esterification, improving the dyeing capability of the final product .
Surfactant Production
The metal or amine salts of benzenesulfonic acid are used to produce surfactants, which are key components in detergents and emulsifiers .
Pharmaceutical Industry
Benzenesulfonic acid acts as a counterion for cationic pharmaceuticals, affecting drug solubility and stability .
Continuous Synthesis Processes
Derivatives of benzenesulfonic acid are used in continuous flow microreactor systems for synthesizing various compounds and determining intrinsic reaction kinetics parameters .
Mechanism of Action
Target of Action
The primary targets of a compound are usually proteins such as enzymes or receptors. These targets play crucial roles in various biological processes. Identifying the target involves biochemical assays and molecular biology techniques .
Mode of Action
This refers to how the compound interacts with its target. It could inhibit or activate the target, or alter its function in some way. This is often studied using techniques like X-ray crystallography or NMR to determine the structure of the target in complex with the compound .
Biochemical Pathways
The compound’s effect on biochemical pathways is studied. This involves looking at the downstream effects of its interaction with its target. For example, if the target is an enzyme in a metabolic pathway, the compound’s effect on the products and substrates of that pathway would be examined .
Pharmacokinetics
This involves studying the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound. It helps in understanding how long the compound stays in the body, how it is distributed among different tissues, how it is metabolized, and how it is excreted .
Result of Action
This involves studying the overall effects of the compound on the cell or organism. This could involve looking at cell viability, gene expression, or physiological changes .
Action Environment
The compound’s action can be influenced by various environmental factors such as pH, temperature, presence of other molecules, etc. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .
properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO3S/c1-16-7-9-17(10-8-16)14-25-15-22(29(27,28)19-5-3-2-4-6-19)23(26)20-13-18(24)11-12-21(20)25/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKCKCSOYGDFTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one |
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